Galanin (1-19) (human)
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Overview
Description
Galanin (1-19), human is the 1-19 fragment of the human galanin . Galanin (GAL) is a widely distributed neuropeptide with diverse biological effects including modulation of hormone release, antinociception, and modification of feeding behavior .
Synthesis Analysis
A hydrophobic analogue of human galanin (1-19) fragment has been synthesized using Boc/Bzl tactics to demonstrate the synthetic utility of the flexible crosslinked polystyrene support prepared by the suspension polymerization of styrene and 1,4-butanediol dimethacrylate .Molecular Structure Analysis
The human galanin precursor is 104 amino acid (aa) residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (GMAP; aa 63-104) at the C-terminus .Chemical Reactions Analysis
The physiological actions of GAL are mediated by GAL 1 R, GAL 2 R, and GAL 3 R. Several signaling pathways are activated after the binding of GAL to these receptors .Physical And Chemical Properties Analysis
Galanin (1-19), human has a molecular weight of 1964.14 and a formula of C89H130N26O25 .Scientific Research Applications
Galanin's Role in Neuronal and Hormonal Regulation
Galanin, a biologically active peptide, plays a significant role in various physiological processes. Its discovery in porcine intestine highlighted its ability to contract smooth muscle and influence blood glucose levels (Tatemoto et al., 1983). Human galanin, distinct from its porcine and bovine counterparts, lacks a carboxy-terminal amide, which may impact its receptor affinity and physiological half-life, as seen in different species (Evans & Shine, 1991).
Galanin in Human Pituitary and Neurological Functions
Galanin-like immunoreactivity (GAL-LI) is present in corticotrophs and adenomas of the human pituitary, indicating its role in ACTH regulation (Vrontakis et al., 1990). It also influences cognitive functions and reproductive axis, as demonstrated through the cloning and expression of human galanin receptors GalR2 and GalR3 (Bloomquist et al., 1998).
Galanin in Pain Modulation and Alzheimer's Disease
Galanin modulates nociceptive input at the spinal level, suggesting its potential therapeutic application in chronic pain conditions (Xu et al., 2000). Moreover, galanin-like immunoreactivity has been found to be increased in the cerebral cortex of Alzheimer's disease patients, implicating its role in the disease's neuropathology (Gabriel et al., 1994).
Structural and Functional Diversity
Human galanin exhibits structural variations, including two molecular forms of 19 and 30 amino acids, differing in the C-terminus from porcine galanin (Bersani et al., 1991). The molecular characterization of cloned human GALR2 and GALR3 receptors further highlights galanin's diverse physiological roles (Kolakowski et al., 1998).
Galanin in Stem Cells and Hormone Regulation
Galanin transcripts in embryonic stem cells suggest its role in regulating cell growth and interaction with key factors like LIF (Tarasov et al., 2002). Additionally, its effects on GH, prolactin, and antidiuretic hormone secretion emphasize its hormonal regulatory functions (Murakami et al., 1993).
Mechanism of Action
Target of Action
Galanin (1-19) (human) is a fragment of the human galanin neuropeptide . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis . It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord, and colocalizes with other neuronal peptides within neurons .
Mode of Action
Galanin (1-19) (human) interacts with its targets to regulate various biological functions. In the nervous system, galanin has been suggested to regulate acetylcholine release and glutamate release from the hippocampus, by acting as an inhibitory neuromodulator .
Biochemical Pathways
Galanin (1-19) (human) affects several biochemical pathways. It plays a role in regulating food intake, insulin level, and somatostatin release . It also has the potential to affect smooth muscle contraction and glucose metabolism across species .
Pharmacokinetics
It is known that the human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (gmap; aa 63-104) at the c-terminus .
Result of Action
The action of Galanin (1-19) (human) results in diverse biological effects, including modulation of hormone release, antinociception (pain relief), and modification of feeding behavior . Dysregulation of galanin has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .
Action Environment
The action of Galanin (1-19) (human) can be influenced by environmental factors. For instance, the distribution of galanin is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in GAL levels were observed . Many authors have suggested that increased GAL presence is related to the involvement of GAL in organ renewal .
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCKEWJIIKMHQ-WNXXINOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N26O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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